Abacavir sulfate and Lamivudine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

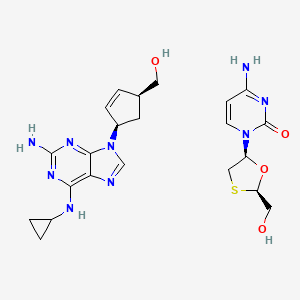

Abacavir sulfate and Lamivudine, also known as this compound, is a useful research compound. Its molecular formula is C22H29N9O4S and its molecular weight is 515.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Indications

Abacavir sulfate and lamivudine are indicated for:

- Treatment of HIV-1 Infection : They are used in combination with other antiretroviral agents to manage HIV-1 infection effectively. The fixed-dose combination facilitates adherence due to reduced pill burden .

Efficacy in Clinical Trials

Numerous clinical trials have established the efficacy of this compound:

- Randomized Controlled Trials : In a study involving 688 antiretroviral-naive patients, the combination demonstrated comparable efficacy to tenofovir disoproxil fumarate/emtricitabine over 48 weeks, with 68% achieving HIV-1 RNA levels below 50 copies/mL .

- Pediatric Studies : The ARROW trial assessed the safety and efficacy of abacavir and lamivudine in children. Results indicated that once-daily dosing was as effective as twice-daily dosing, with no new safety concerns identified in pediatric populations .

Safety Profile

While the combination is generally well-tolerated, certain adverse effects must be monitored:

- Hypersensitivity Reactions : Abacavir sulfate can cause hypersensitivity reactions, which may be life-threatening. Screening for the HLA-B*5701 allele is recommended before initiating therapy to identify at-risk patients .

- Lactic Acidosis : There have been reports of lactic acidosis associated with NRTIs, necessitating careful monitoring of liver function in patients with hepatic impairment .

Pharmacokinetics

The pharmacokinetic properties of this compound support their use in fixed-dose combinations:

| Parameter | Abacavir Sulfate | Lamivudine |

|---|---|---|

| Half-life | Approximately 2.6 hours | Approximately 18-19 hours |

| Intracellular half-life | 20.6 hours for carbovir triphosphate | 16-19 hours for lamivudine triphosphate |

| Bioavailability | High (approximately 83%) | High (approximately 86%) |

These pharmacokinetic characteristics allow for effective dosing strategies that enhance patient adherence to treatment regimens.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study in Treatment-Naïve Patients : A cohort study involving treatment-naïve patients highlighted that those receiving this compound had improved virologic outcomes compared to those receiving alternative regimens, particularly in patients with lower baseline viral loads .

- Post-Marketing Surveillance : A multi-center post-marketing study conducted in Korea monitored adverse events associated with Kivexa (the fixed-dose combination). The study reported that most adverse events were mild to moderate, reinforcing the safety profile of this combination therapy .

Analyse Des Réactions Chimiques

Abacavir Sulfate

Abacavir sulfate is synthesized via a multi-step process involving cyclopentene intermediates and stereochemical control:

-

Step 1 : Hydrolysis of a protected cyclopentene derivative under basic conditions (e.g., NaOH in alcohol/water mixtures) to yield a key amino alcohol intermediate .

-

Step 2 : Reaction with cyclopropylamine to introduce the cyclopropane-substituted purine moiety .

-

Step 3 : Purification via trituration or chromatography, followed by salt formation with sulfuric acid (1:2 stoichiometry) .

Key Reaction Conditions :

Lamivudine

Lamivudine’s synthesis focuses on stereoselective glycosylation to ensure the β-L-configuration:

-

Step 1 : Silylation of cytosine or N⁴-acetylcytosine using hexamethyldisilazane to enhance nucleophilicity .

-

Step 2 : Glycosylation with a chiral oxathiolane derivative (e.g., L-mentholformyl intermediate) at 10–80°C .

-

Step 3 : Hydrolysis of protective groups using bases (e.g., K₂CO₃) and recrystallization in ethanol to isolate the enantiomerically pure product .

Key Reaction Conditions :

Abacavir Sulfate

-

Primary Pathway : Converted intracellularly to carbovir triphosphate via phosphorylation.

-

Elimination : 83% renal excretion as unchanged drug; <2% hepatic metabolism via CYP450 .

Lamivudine

-

Primary Pathway : Phosphorylated to lamivudine triphosphate (L-TP), the active form .

-

Minor Pathway : Trans-sulfoxidation catalyzed by sulfotransferases (~5% of dose) .

-

Elimination : 70% excreted unchanged in urine; renal clearance = 199–280 mL/min .

Comparative Metabolism :

| Parameter | Abacavir Sulfate | Lamivudine |

|---|---|---|

| Key Enzymes | Alcohol dehydrogenase | Sulfotransferases |

| Active Metabolite | Carbovir triphosphate | Lamivudine triphosphate |

| Half-Life | 1.5 hours | 5–7 hours |

| Protein Binding | 50% | <36% |

Degradation and Stability

-

Abacavir Sulfate :

-

Lamivudine :

Drug-Drug Interactions

-

Pharmacokinetic Interactions :

-

Chemical Incompatibility :

Hypersensitivity and Reactive Byproducts

Propriétés

Numéro CAS |

852337-16-7 |

|---|---|

Formule moléculaire |

C22H29N9O4S |

Poids moléculaire |

515.6 g/mol |

Nom IUPAC |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |

InChI |

InChI=1S/C14H18N6O.C8H11N3O3S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t8-,10+;6-,7+/m10/s1 |

Clé InChI |

UGWQMIXVUBLMAH-IVVFTGHFSA-N |

SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

SMILES isomérique |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |

SMILES canonique |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Key on ui other cas no. |

852337-16-7 |

Synonymes |

abacavir - lamivudine abacavir sulfate-lamivudine combination abacavir, lamivudine drug combination abacavir-lamivudine combination Epzicom |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.